4-hydroxy-2-oxo-1-propyl-N-(pyridin-2-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
Description
4-Hydroxy-2-oxo-1-propyl-N-(pyridin-2-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is a synthetic quinoline derivative with the molecular formula C₁₉H₁₉N₃O₃ (average mass: 337.379 g/mol) . Its structure features a hexahydroquinoline core substituted with a hydroxyl group at position 4, a keto group at position 2, a propyl chain at position 1, and a pyridin-2-yl carboxamide at position 3. The compound’s IUPAC name is systematically derived from this substitution pattern, emphasizing its bicyclic framework and functional groups critical for bioactivity .
Properties
Molecular Formula |
C18H21N3O3 |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
4-hydroxy-2-oxo-1-propyl-N-pyridin-2-yl-5,6,7,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C18H21N3O3/c1-2-11-21-13-8-4-3-7-12(13)16(22)15(18(21)24)17(23)20-14-9-5-6-10-19-14/h5-6,9-10,22H,2-4,7-8,11H2,1H3,(H,19,20,23) |
InChI Key |
WIESOTPYSZENSS-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(CCCC2)C(=C(C1=O)C(=O)NC3=CC=CC=N3)O |
Origin of Product |
United States |
Biological Activity
The compound 4-hydroxy-2-oxo-1-propyl-N-(pyridin-2-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is a derivative of hexahydroquinoline and is of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.
Structure
The chemical structure of this compound can be represented by the following IUPAC name:
This compound has a molecular formula of C_{27}H_{29}N_{3}O_{5} and a molecular weight of approximately 475.54 g/mol.
Physical Properties
The compound is characterized as a small molecule with potential applications in drug development. Its solubility and stability profiles are crucial for its biological activity.
Anticancer Properties
One of the most notable biological activities of 4-hydroxy derivatives, including our compound of interest, is their potential in combating multidrug resistance (MDR) in cancer therapy. Research indicates that derivatives of hexahydroquinoline exhibit significant cytotoxic effects against P-glycoprotein (P-gp) overexpressing cancer cells. These compounds can modulate the activity of efflux transporters like P-gp, thus enhancing the efficacy of conventional chemotherapy agents .
Case Study: MDR Reversal
In a study involving 16 synthesized hexahydroquinoline derivatives, specific compounds demonstrated the ability to reverse MDR in MES-SA-DX5 human uterine sarcoma cells. The most effective compounds were shown to induce apoptosis and alter cell cycle dynamics significantly. For instance, compounds A1 and A2 effectively blocked P-gp efflux and exhibited high cytotoxicity against resistant cancer cells while remaining relatively selective for malignant over non-malignant cells .
Antibacterial Activity
Another area of interest is the antibacterial properties of related compounds. Some studies have reported that derivatives similar to 4-hydroxy-2-oxo compounds possess antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for these compounds suggest they could serve as potential antibiotics .
Analgesic Effects
Preliminary pharmacological evaluations have indicated that certain structural analogs of 4-hydroxyquinoline derivatives possess analgesic properties. These findings suggest that the compound may interact with pain pathways or receptors to exert its effects .
The mechanisms by which 4-hydroxy derivatives exert their biological effects are multifaceted:
- P-glycoprotein Modulation : By inhibiting P-gp activity, these compounds can enhance the intracellular accumulation of chemotherapeutic agents, thereby overcoming resistance mechanisms in cancer cells.
- Induction of Apoptosis : Many derivatives have been shown to trigger apoptotic pathways in cancer cells, leading to increased cell death.
- Antibacterial Mechanism : The antibacterial action may involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.
Data Table: Biological Activities Overview
Scientific Research Applications
Research indicates that this compound possesses various biological properties:
- Antimicrobial Activity : Several studies have demonstrated the compound's efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action involves interference with bacterial cell wall synthesis and function, leading to cell death .
- Anticancer Potential : Preliminary investigations suggest that derivatives of this compound may inhibit cancer cell proliferation. The structure allows for interactions with specific cellular targets involved in cancer progression, making it a candidate for further development as an anticancer agent .
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation through inhibition of cyclooxygenase (COX) enzymes. This suggests potential applications in treating inflammatory diseases .
Synthesis and Characterization
The synthesis of 4-hydroxy-2-oxo-1-propyl-N-(pyridin-2-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions starting from readily available precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds .
Case Study 1: Antimicrobial Efficacy
A study conducted by Prabhakar et al. evaluated the antimicrobial activity of various synthesized derivatives of pyridine-based compounds against standard bacterial strains. The results indicated that certain derivatives exhibited significant antimicrobial activity comparable to established antibiotics. The study utilized disc diffusion methods to assess efficacy and molecular docking studies to predict interactions at the molecular level .
Case Study 2: Anticancer Activity
Research published in Pharmaceuticals explored the anticancer properties of related quinoline derivatives. These compounds were tested against several cancer cell lines, showing promising results in inhibiting cell growth through apoptosis induction. The study highlighted the importance of structural modifications in enhancing anticancer activity .
Applications in Drug Development
The unique structure of this compound positions it as a lead compound for drug development. Its ability to interact with multiple biological targets makes it a versatile candidate for treating infections and cancers.
Comparison with Similar Compounds
N-(3-Pyridylmethyl)-4-Hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide (Compound 16)
- Structural Differences : Replaces the pyridin-2-yl group with a 3-pyridylmethyl moiety.
- Polymorphism : Exhibits multiple crystalline phases, complicating X-ray diffraction analysis. Polymorphic forms influence biological activity, with highly active phases showing superior analgesic properties compared to lower-activity variants .
- Applications : Investigated as a lead compound for analgesic development due to its structural similarity to opioid receptor ligands .
3-Amino-N-(4-Chlorophenyl)-4-(3-Methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide (KuSaSch107, 17e)
- Structural Differences: Substitutes the hexahydroquinoline core with a thieno[2,3-b]quinoline system and introduces a 4-chlorophenyl carboxamide.
- Bioactivity : Demonstrates potent antiplasmodial activity (IC₅₀: <1 µM against Plasmodium falciparum), attributed to the thiophene ring enhancing hydrophobic interactions with parasitic targets .
- Synthesis : Prepared via a multi-step protocol involving thiourea intermediates and chloroacetamide coupling .
N3-(1-(3,5-Dimethyl)adamantyl)-6-Chloro-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide (Compound 52)
- Structural Differences : Features an adamantyl group at the carboxamide position and a chloro substituent at position 4.
- Pharmacology : Shows enhanced metabolic stability due to the adamantyl group’s steric bulk, making it a candidate for antiviral and anti-inflammatory applications .
- Key Data : Synthesized via TLC purification and characterized by LC-MS and ¹H NMR .
2-Methyl-4-(5-Methyl-2-(Methylthio)thiophen-3-yl)-5-Oxo-7-Phenyl-N-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
2,5-Dioxo-1-Phenyl-N-{4-[(1E)-2-Phenyldiazen-1-yl]phenyl}-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
- Properties : The azo linkage may reduce bioavailability due to poor solubility but enhances UV absorption for analytical detection .
Data Table: Key Attributes of Analogues
Preparation Methods
Four-Component Condensation (Hantzsch-Type Reaction)
A widely adopted method involves a one-pot, four-component reaction under acidic catalysis:
Reagents :
-
Dimedone (5,5-dimethylcyclohexane-1,3-dione)
-
Propylamine
-
Ethyl acetoacetate
-
Pyridin-2-amine
Conditions :
-
Catalyst: p-Toluenesulfonic acid (p-TSA, 10 mol%)
-
Solvent: Ethanol or solvent-free (grinding technique)
-
Temperature: 70–80°C
-
Time: 4–6 hours
Mechanism :
-
Knoevenagel condensation : Dimedone reacts with ethyl acetoacetate to form a β-keto-enone.
-
Michael addition : Propylamine attacks the enone system.
-
Cyclization : Intramolecular aldol condensation forms the hexahydroquinoline core.
-
Amidation : In situ hydrolysis of the ester to carboxylic acid, followed by coupling with pyridin-2-amine.
Step 1: Synthesis of Ethyl 4-Hydroxy-2-oxo-1-propylhexahydroquinoline-3-carboxylate
Procedure :
-
Dimedone (10 mmol) and propionaldehyde (12 mmol) undergo aldol condensation in acetic acid (50 mL) at reflux (110°C, 8 hours).
-
Ethyl cyanoacetate (10 mmol) is added, followed by ammonium acetate (15 mmol).
-
Reaction stirred at 80°C for 12 hours.
Workup :
-
Cooled mixture poured into ice-water.
-
Precipitate filtered and recrystallized from ethanol.
Step 2: Hydrolysis to Carboxylic Acid
Conditions :
-
Ester intermediate (5 mmol) suspended in 10% NaOH (20 mL).
-
Refluxed for 3 hours, then acidified with HCl to pH 2.
Step 3: Amide Coupling with Pyridin-2-amine
Reagents :
-
Carboxylic acid (5 mmol)
-
Pyridin-2-amine (6 mmol)
-
Coupling agents: EDCI/HOBt or HATU
Conditions :
-
DMF, room temperature, 12 hours.
-
Purification: Column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1).
Catalytic Innovations and Green Chemistry
Recent advancements emphasize eco-friendly protocols:
Silica-Supported Iron Catalysts
-
Catalyst : Fe(CF₃COO)₃/SiO₂ (5 mol%).
-
Solvent-free conditions , 70°C, 2 hours.
-
Yield : 80–85%, with catalyst recyclability (5 cycles).
Mechanochemical Synthesis
-
Grinding technique : Dimedone, propylamine, ethyl acetoacetate, and pyridin-2-amine ground with p-TSA (10 mol%).
-
Time : 30 minutes.
-
Yield : 70%, no solvent waste.
Analytical Characterization
Critical spectroscopic data for structural confirmation:
Challenges and Optimization Strategies
Regioselectivity in Cyclization
Amide Bond Stability
-
Issue : Hydrolysis under acidic conditions.
-
Mitigation : Conduct coupling reactions at neutral pH with EDCI/HOBt.
Comparative Evaluation of Methods
| Method | Yield | Time | Catalyst | Eco-Friendliness |
|---|---|---|---|---|
| Four-component (p-TSA) | 60–75% | 4–6 h | p-TSA | Moderate |
| Stepwise (EDCI/HOBt) | 55–60% | 24 h | EDCI/HOBt | Low |
| Fe(CF₃COO)₃/SiO₂ | 80–85% | 2 h | Fe(CF₃COO)₃/SiO₂ | High |
| Mechanochemical | 70% | 0.5 h | p-TSA | High |
Industrial Scalability Considerations
Q & A
Q. Critical Parameters :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 80–100°C (reflux) | Higher yields at 100°C |
| Solvent | Ethanol/DMF | DMF improves solubility |
| Reaction Time | 12–24 hours | Prolonged time reduces byproducts |
Basic: Which analytical techniques are most effective for confirming structural integrity and purity?
Methodological Answer:
- Elemental Analysis : Confirms empirical formula (e.g., C, H, N within ±0.4% of theoretical values) .
- NMR Spectroscopy :
- Melting Point : Sharp melting points (e.g., 210–215°C) indicate high crystallinity and purity .
Advanced: How can polymorphism affect pharmacological activity, and how should researchers design experiments to investigate this?
Methodological Answer:
Polymorphism can alter solubility, bioavailability, and receptor binding. Experimental design includes:
- Polymorph Screening :
- Bioactivity Comparison :
Example Finding :
In related 4-hydroxyquinoline-2-one analogs, polymorphic forms exhibited up to 30% variation in analgesic activity .
Advanced: How to reconcile contradictory bioactivity data across structural analogs?
Methodological Answer:
Contradictions often arise from differences in:
- Substituent Effects : Electron-withdrawing groups on the pyridyl ring may enhance receptor affinity.
- Experimental Models : Standardize assays (e.g., consistent dosing in rodent pain models).
- Data Normalization :
Case Study :
N-Benzyl analogs of pyridopyrimidine carboxamides showed variable activity due to substituent positioning on the benzyl group, resolved via 3D-QSAR modeling .
Advanced: How can computational methods optimize synthesis and predict bioactivity?
Methodological Answer:
- Reaction Path Prediction :
- Bioactivity Prediction :
- Molecular docking (e.g., AutoDock Vina) to assess binding to pain-related targets (e.g., COX-2).
- Machine learning models trained on hexahydroquinoline libraries predict ADMET properties.
Basic: What are the solubility challenges in preclinical formulation?
Methodological Answer:
-
Solubility Profile :
Solvent Solubility (mg/mL) Water <0.1 DMSO 10–15 Ethanol 2–5 -
Formulation Strategies :
Advanced: What evidence supports bioisosteric relationships between hexahydroquinoline and pyridopyrimidine nuclei?
Methodological Answer:
Bioisosterism is inferred from conserved pharmacophores and activity profiles:
- Structural Overlap : Both nuclei have a planar carboxamide region and hydrogen-bonding sites.
- Activity Correlation :
- Design Implications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
